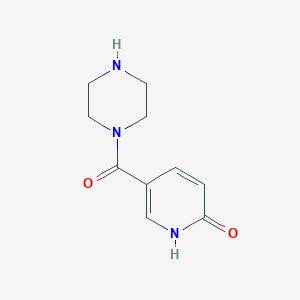

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one

CAS No.: 932114-29-9

Cat. No.: VC8323304

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932114-29-9 |

|---|---|

| Molecular Formula | C10H13N3O2 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 5-(piperazine-1-carbonyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C10H13N3O2/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,12,14) |

| Standard InChI Key | OHYMPUVDDALTRH-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)C2=CNC(=O)C=C2 |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CNC(=O)C=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one (CAS: 932114-29-9) has the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol. Its IUPAC name, 5-(piperazine-1-carbonyl)-1H-pyridin-2-one, reflects the conjugation of a piperazine ring to the pyridinone core through a carbonyl bridge. The dihydrochloride salt form (C₁₀H₁₅Cl₂N₃O₂; MW: 280.15 g/mol) is commonly employed to enhance aqueous solubility for pharmacological studies.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| Topological Polar Surface Area | 75.5 Ų (calculated) |

| logP (Octanol-Water) | 1.2 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The compound’s planar pyridinone ring and flexible piperazine moiety enable diverse binding interactions with biological targets, particularly enzymes and receptors requiring both aromatic stacking and hydrogen-bonding capabilities .

Synthesis and Structural Optimization

Core Synthesis Strategies

The synthesis of 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one derivatives typically begins with functionalization of the pyridin-2(1H)-one scaffold. A representative route involves:

-

Coupling Reactions: Piperazine is reacted with activated carbonyl intermediates (e.g., chloroacetyl chloride) under basic conditions to form the piperazine-carboxamide linkage .

-

Ring Functionalization: Subsequent modifications to the pyridinone ring introduce substituents at positions 3, 4, or 5 to modulate biological activity and physicochemical properties .

For example, replacement of the 4-bromobenzoyl group in early analogs with a 5-bromo-2-picolinoyl moiety improved aqueous solubility from <1 μg/mL to 2.4 μg/mL (pH 6.8) while maintaining eIF4A3 inhibitory potency (IC₅₀: 0.28 μM) .

SAR-Driven Modifications

Structure-activity relationship (SAR) studies reveal critical pharmacophoric elements:

-

Piperazine Configuration: (R)-enantiomers exhibit 3–5× reduced activity compared to (S)-forms, emphasizing stereochemical precision .

-

Pyridinone Substituents: Introduction of electron-withdrawing groups (e.g., -CF₃) at position 3 reduces polar surface area (tPSA) from 99.3 Ų to 75.5 Ų, lowering P-glycoprotein-mediated efflux (efflux ratio: 25.0 → 0.8) .

-

N-Methylation: Methylation of the pyridinone nitrogen enhances metabolic stability in mouse microsomes (intrinsic clearance: 113 → 22 μL/min/mg) .

Table 2: Impact of Structural Modifications on Pharmacokinetics

| Derivative | Modification | Solubility (μg/mL) | Metabolic Stability (CLint, μL/min/mg) | P-gp Efflux Ratio |

|---|---|---|---|---|

| 1a | Parent compound | <1.0 | 113 | 25.0 |

| 1o | N-Methylation | 12.4 | 22 | 25.0 |

| 1q | 3-Trifluoromethyl | 8.9 | 35 | 0.8 |

Data adapted from Europe PMC .

Biological Activities and Mechanisms

eIF4A3 Inhibition and Antitumor Effects

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one derivatives demonstrate potent inhibition of eukaryotic initiation factor 4A3 (eIF4A3), an RNA helicase overexpressed in multiple cancers. Key findings include:

-

Compound 1q: IC₅₀ = 0.14 μM against eIF4A3, with in vivo antitumor efficacy (T/C = 29%) in xenograft models .

-

Mechanistic Insight: These compounds stabilize eIF4A3 in a closed conformation, preventing its participation in the exon junction complex (EJC) and inducing apoptosis in cancer cells .

Future Directions and Applications

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes could enhance tumor accumulation, leveraging the compound’s moderate logP (1.2) for passive targeting.

Combination Therapies

Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) are warranted, given eIF4A3’s role in tumor immunoevasion .

Neurotherapeutic Exploration

The piperazine moiety’s affinity for 5-HT₆ receptors (Kᵢ = 14 nM) suggests potential in Alzheimer’s disease and schizophrenia.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume